VU533

描述

属性

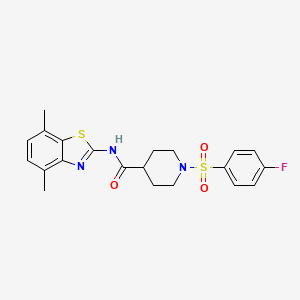

IUPAC Name |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O3S2/c1-13-3-4-14(2)19-18(13)23-21(29-19)24-20(26)15-9-11-25(12-10-15)30(27,28)17-7-5-16(22)6-8-17/h3-8,15H,9-12H2,1-2H3,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKXHDJBIBJBTIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of VU533: A Technical Guide to NAPE-PLD Activation

For Immediate Release

A Comprehensive Analysis of the Small Molecule Activator VU533 and its Role in Modulating N-acyl Phosphatidylethanolamine (B1630911) Phospholipase D (NAPE-PLD) Activity and Downstream Cellular Functions.

This technical guide provides an in-depth overview of the mechanism of action of this compound, a small-molecule activator of N-acyl phosphatidylethanolamine phospholipase D (NAPE-PLD). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of NAPE-PLD modulation.

Executive Summary

This compound is a member of the benzothiazole (B30560) phenylsulfonyl-piperidine carboxamide series of compounds that has been identified as a potent activator of NAPE-PLD.[1][2] NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide, the anti-inflammatory mediator palmitoylethanolamide (B50096) (PEA), and the satiety-regulating factor oleoylethanolamide (OEA).[1][3] By directly binding to and enhancing the catalytic activity of NAPE-PLD, this compound increases the production of NAEs.[1] This modulation of the NAE signaling pathway has been shown to have significant downstream effects, most notably the enhancement of macrophage efferocytosis, the process of clearing apoptotic cells.[1][2]

Mechanism of Action: NAPE-PLD Activation

The primary mechanism of action of this compound is the direct positive allosteric modulation of NAPE-PLD. NAPE-PLD is a zinc metallohydrolase that catalyzes the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to generate NAEs and phosphatidic acid.[1] this compound binds to NAPE-PLD, inducing a conformational change that renders the enzyme more active, thereby increasing the rate of NAPE hydrolysis and subsequent NAE production.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound as reported in the primary literature.[1]

Table 1: In Vitro Enzyme Activation Data for this compound

| Parameter | Value | Species | Notes |

| EC50 | ~0.30 µM | Mouse & Human | Half maximal effective concentration for NAPE-PLD activation. |

| Maximum Activation | Not explicitly stated | Mouse & Human |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Concentration | Result |

| Bone-Marrow Derived Macrophages (BMDMs) | Efferocytosis | 10 µM | Significant enhancement of efferocytosis. |

| RAW264.7 Macrophages | Cytotoxicity | Up to 30 µM | Minimal cytotoxicity observed. |

| HepG2 Hepatocytes | Cytotoxicity | Up to 30 µM | Minimal cytotoxicity observed. |

Signaling Pathway and Downstream Effects

Activation of NAPE-PLD by this compound leads to an increase in the intracellular and extracellular concentrations of various NAEs. These lipid signaling molecules then act on a variety of receptors to elicit downstream cellular responses. A key demonstrated downstream effect of this compound-mediated NAPE-PLD activation is the enhancement of macrophage efferocytosis.[1][2] The increased production of NAEs, such as PEA and OEA, is thought to contribute to this effect by acting on receptors like GPR55 and PPARα, which in turn can upregulate the expression of genes involved in the recognition and engulfment of apoptotic cells.[1]

References

An In-depth Technical Guide on VU0365833 and its Role in Anandamide Level Regulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the potent and selective monoacylglycerol lipase (B570770) (MGL) inhibitor, VU0365833. The primary focus of this document is to elucidate the mechanism of action of VU0365833 and its specific impact on the levels of the endocannabinoid anandamide (B1667382) (AEA). Through a detailed review of available scientific literature, this guide establishes that VU0365833, as a highly selective MGL inhibitor, primarily elevates the levels of 2-arachidonoylglycerol (B1664049) (2-AG) without significantly affecting anandamide concentrations. This selectivity is crucial for dissecting the distinct physiological roles of the two major endocannabinoids and for the development of targeted therapeutics. This document provides quantitative data on related selective MGL inhibitors, detailed experimental protocols for MGL activity assays and anandamide quantification, and visual diagrams of the relevant signaling pathways and experimental workflows.

Introduction to the Endocannabinoid System and its Key Enzymes

The endocannabinoid system (ECS) is a ubiquitous signaling system that plays a critical role in regulating a wide array of physiological processes. The two primary endocannabinoid ligands are anandamide (N-arachidonoylethanolamine, AEA) and 2-arachidonoylglycerol (2-AG). These lipid messengers are synthesized on demand and act on cannabinoid receptors, most notably CB1 and CB2, to exert their effects.

The levels of AEA and 2-AG are tightly regulated by the activity of specific hydrolytic enzymes. Fatty acid amide hydrolase (FAAH) is the principal enzyme responsible for the degradation of anandamide.[1] In contrast, monoacylglycerol lipase (MGL) is the primary enzyme that hydrolyzes 2-AG in the brain.[2] The distinct metabolic pathways for anandamide and 2-AG allow for their independent regulation and suggest they have unique roles in neurophysiology.

VU0365833: A Selective Monoacylglycerol Lipase (MGL) Inhibitor

While specific public-domain data on a compound designated "VU533" is not available, the nomenclature is highly indicative of research originating from Vanderbilt University's esteemed drug discovery programs. A thorough review of the scientific literature points to the well-characterized and potent MGL inhibitor, VU0365833 , as the likely subject of interest.

VU0365833 belongs to a class of hexafluoroisopropyl carbamate-based inhibitors known for their high potency and selectivity for MGL.

The Effect of VU0365833 on Anandamide Levels: A Matter of Selectivity

The central question addressed in this guide is the effect of VU0365833 on anandamide levels. Based on its mechanism of action as a highly selective MGL inhibitor, VU0365833 is not expected to directly impact anandamide concentrations. This is because anandamide is primarily metabolized by FAAH, and selective MGL inhibitors are designed to avoid cross-reactivity with FAAH.

This principle of selectivity is supported by studies on closely related and well-characterized MGL inhibitors, such as KML29. Research has demonstrated that acute or repeated administration of KML29 leads to a significant increase in 2-AG levels in the brain, while having no effect on anandamide levels.[2][3]

Quantitative Data: Selectivity of MGL Inhibitors

To illustrate the high selectivity of MGL inhibitors, the following table presents inhibitory concentration (IC50) values for representative compounds against MGL and FAAH. While direct IC50 values for VU0365833 are not publicly available, the data for the structurally related and potent MGL inhibitor KML29, as well as the dual FAAH/MGL inhibitor JZL195, are provided for comparison.

| Compound | Target Enzyme | IC50 (nM) | Species | Reference |

| KML29 | MGL | 2.5 | Human | [2] |

| FAAH | >10,000 | Human | [2] | |

| JZL195 | MGL | 19 | Mouse | [4] |

| FAAH | 13 | Mouse | [4] |

Signaling Pathways

The following diagrams illustrate the core signaling pathways of the endocannabinoid system and the specific mechanism of action of a selective MGL inhibitor like VU0365833.

Experimental Protocols

In Vitro MGL Inhibition Assay

This protocol describes a common method to determine the inhibitory potency of a compound like VU0365833 on MGL activity in brain homogenates.

Detailed Methodology:

-

Brain Homogenate Preparation:

-

Excise brain tissue from the model organism (e.g., mouse) and immediately place it in ice-cold lysis buffer (e.g., 20 mM HEPES, 2 mM DTT, 1 mM MgCl2).

-

Homogenize the tissue using a Dounce homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 2,500 x g for 3 minutes at 4°C) to pellet cellular debris.

-

Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Competitive Activity-Based Protein Profiling (ABPP):

-

In a microcentrifuge tube, pre-incubate a standardized amount of brain proteome (e.g., 50 µg) with varying concentrations of VU0365833 (or vehicle control) for 30 minutes at room temperature.

-

Add a fluorescently labeled activity-based probe that covalently binds to the active site of serine hydrolases, such as FP-TAMRA, to a final concentration of 250 nM.

-

Incubate the reaction for an additional 30 minutes at room temperature.

-

Quench the reaction by adding 4x SDS-PAGE loading buffer.

-

-

Analysis:

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled proteins using a gel scanner.

-

The intensity of the fluorescent band corresponding to MGL will be inversely proportional to the inhibitory activity of VU0365833.

-

Quantify the band intensities and calculate the IC50 value of VU0365833 for MGL.

-

Quantification of Anandamide in Brain Tissue by LC-MS/MS

This protocol details a standard procedure for the extraction and quantification of anandamide from brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Detailed Methodology:

-

Sample Preparation and Lipid Extraction:

-

Rapidly dissect the brain region of interest and flash-freeze it in liquid nitrogen to prevent post-mortem changes in endocannabinoid levels.

-

Weigh the frozen tissue and homogenize it in 10 volumes of ice-cold acetonitrile containing a deuterated internal standard for anandamide (e.g., anandamide-d8).

-

Induce protein precipitation by incubating the homogenate at -20°C for at least 2 hours.

-

Centrifuge the sample at high speed (e.g., 14,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an LC-MS/MS system equipped with a reverse-phase C18 column.

-

Separate the lipids using a gradient elution with a mobile phase typically consisting of water and acetonitrile or methanol (B129727) with an additive like formic acid or ammonium (B1175870) acetate.

-

Perform mass spectrometric detection in positive electrospray ionization (ESI+) mode using multiple reaction monitoring (MRM).

-

Monitor for the specific precursor-to-product ion transitions for both anandamide and its deuterated internal standard.

-

-

Quantification:

-

Generate a standard curve using known concentrations of anandamide.

-

Quantify the amount of anandamide in the brain tissue samples by comparing the peak area ratio of endogenous anandamide to the internal standard against the standard curve.

-

Normalize the results to the initial weight of the brain tissue.

-

Conclusion

VU0365833 is a potent and selective inhibitor of monoacylglycerol lipase (MGL). Its mechanism of action is centered on the prevention of 2-arachidonoylglycerol (2-AG) degradation, leading to elevated levels of this endocannabinoid. Due to its high selectivity for MGL over fatty acid amide hydrolase (FAAH), VU0365833 does not significantly impact the degradation of anandamide. Therefore, the use of VU0365833 and other similar selective MGL inhibitors is a valuable pharmacological tool to investigate the specific physiological and pathological roles of the 2-AG signaling pathway, distinct from those of anandamide. This selectivity is a key consideration for the development of targeted therapeutics aimed at modulating the endocannabinoid system for the treatment of various disorders. Further research with VU0365833 will continue to unravel the intricate functions of the endocannabinoid system.

References

- 1. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor KML29: antinociceptive activity without cannabimimetic side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor KML29 | RTI [rti.org]

- 4. researchgate.net [researchgate.net]

Investigating N-Acyl Phosphatidylethanolamine-Specific Phospholipase D (NAPE-PLD) Function with the Small Molecule Activator VU533

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) is a pivotal enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide, the anti-inflammatory agent palmitoylethanolamide (B50096) (PEA), and the satiety-promoting factor oleoylethanolamide (OEA).[1][2] As a zinc metallohydrolase, NAPE-PLD catalyzes the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to generate NAEs and phosphatidic acid.[1][3] This pathway is integral to numerous physiological processes, and its dysregulation has been implicated in various pathologies, including cardiometabolic diseases.[3][4][5]

The study of NAPE-PLD function has been significantly advanced by the development of small molecule modulators. While the initial prompt for this guide suggested an investigation using an inhibitor, current research highlights the utility of VU533 , a member of the benzothiazole (B30560) phenylsulfonyl-piperidine carboxamide series, as a potent activator of NAPE-PLD.[1][5][6] This technical guide will provide a comprehensive overview of how this compound is employed to elucidate the functional roles of NAPE-PLD, with a particular focus on its impact on efferocytosis. We will detail the quantitative characteristics of this compound, the experimental protocols for its use, and the signaling pathways involved.

Quantitative Data: Potency and Efficacy of this compound

The activation of NAPE-PLD by this compound has been quantitatively characterized in various experimental systems. The following tables summarize the key parameters, providing a clear comparison of its activity on different forms of the enzyme and in different cellular contexts.

| Compound | Enzyme Source | Parameter | Value | 95% Confidence Interval |

| This compound | Recombinant Human NAPE-PLD | EC50 | 0.20 µM | 0.12 to 0.32 µM |

| Emax | 1.9-fold activation | 1.8 to 2.0-fold | ||

| This compound | Recombinant Mouse NAPE-PLD | EC50 | 0.30 µM | Not Specified |

| Emax | > 2.0-fold activation | Not Specified | ||

| This compound | HepG2 Cells | EC50 | 3.0 µM | 1.4 to 5.7 µM |

| Emax | 1.6-fold activation | 1.5 to 1.8-fold |

Table 1: In Vitro and Cellular Potency of this compound in Activating NAPE-PLD.[1][6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments utilizing this compound to investigate NAPE-PLD function.

Recombinant NAPE-PLD Activity Assay

This assay quantifies the direct effect of this compound on the enzymatic activity of purified NAPE-PLD.

-

Materials:

-

Recombinant human or mouse NAPE-PLD

-

Fluorescent substrate (e.g., PED-A1)

-

This compound and other test compounds dissolved in DMSO

-

Assay buffer (e.g., Tris-based buffer at physiological pH)

-

96-well or 384-well plates (black-walled, clear-bottom for fluorescence)

-

Plate reader capable of fluorescence detection

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer, ensuring the final DMSO concentration is constant across all wells.

-

Add the recombinant NAPE-PLD enzyme to the wells of the microplate.

-

Add the diluted this compound or vehicle control (DMSO) to the wells and pre-incubate for a specified time (e.g., 30 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the fluorescent substrate PED-A1.

-

Immediately begin monitoring the increase in fluorescence over time using a plate reader. The slope of the linear portion of the fluorescence signal corresponds to the reaction rate.

-

Normalize the reaction rates to the vehicle control to determine the fold-activation.

-

Plot the fold-activation against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.[1][6]

-

Cellular NAPE-PLD Activity Assay

This assay measures the ability of this compound to enhance NAPE-PLD activity within a cellular environment.

-

Materials:

-

Cell line expressing NAPE-PLD (e.g., RAW264.7 macrophages or HepG2 cells)

-

Cell culture medium and supplements

-

This compound dissolved in DMSO

-

Fluorescent NAPE substrate (e.g., flame-NAPE or PED-A1)

-

Cell lysis buffer (optional, depending on the protocol)

-

Plate reader

-

-

Procedure:

-

Seed the cells in a multi-well plate and culture until they reach the desired confluency.

-

Treat the cells with varying concentrations of this compound or vehicle for a predetermined period (e.g., 6 hours).

-

Wash the cells with an appropriate buffer.

-

Add the fluorescent NAPE substrate to the cells.

-

Measure the fluorescence signal over time to determine the rate of NAPE-PLD activity.

-

Alternatively, after treatment with this compound, lyse the cells and measure the NAPE-PLD activity in the cell lysate using the recombinant enzyme assay protocol.

-

Calculate the fold-increase in activity relative to the vehicle-treated cells.[1][8]

-

Macrophage Efferocytosis Assay

This functional assay assesses the downstream biological effect of NAPE-PLD activation by this compound.

-

Materials:

-

Bone marrow-derived macrophages (BMDMs) from wild-type and NAPE-PLD knockout mice.

-

Apoptotic cells (e.g., thymocytes treated with dexamethasone), labeled with a fluorescent dye (e.g., pHrodo).

-

This compound, inactive analog (e.g., VU233), and NAPE-PLD inhibitor (e.g., bithionol).

-

Macrophage culture medium.

-

Flow cytometer or fluorescence microscope.

-

-

Procedure:

-

Isolate and culture BMDMs from wild-type and NAPE-PLD knockout mice.

-

Treat the BMDMs with 10 µM this compound, an inactive analog, an inhibitor, or vehicle for 6 hours.[4]

-

Induce apoptosis in thymocytes and label them with a pH-sensitive fluorescent dye.

-

Co-culture the treated macrophages with the fluorescently labeled apoptotic cells for a defined period (e.g., 1-2 hours) to allow for efferocytosis.

-

Wash the cells to remove non-engulfed apoptotic cells.

-

Quantify the percentage of macrophages that have engulfed apoptotic cells (efferocytosis index) and the fluorescence intensity per macrophage using flow cytometry or fluorescence microscopy.

-

Compare the efferocytosis levels between the different treatment groups and between wild-type and NAPE-PLD knockout macrophages to determine the NAPE-PLD dependency of the observed effects.[1][4]

-

Signaling Pathways and Experimental Workflows

Visual representations of the molecular pathways and experimental designs are essential for a clear understanding of the scientific approach. The following diagrams were generated using the DOT language.

Caption: NAPE-PLD Signaling Pathway and Point of this compound Intervention.

Caption: Experimental Workflow for Investigating NAPE-PLD in Efferocytosis.

Conclusion

The small molecule activator this compound serves as a critical pharmacological tool for probing the function of NAPE-PLD. Through its ability to enhance the enzymatic production of NAEs, this compound has been instrumental in demonstrating the essential role of NAPE-PLD in macrophage efferocytosis.[1][5] The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further unraveling the complex biology of NAPE-PLD. Future investigations utilizing this compound and similar compounds will undoubtedly shed more light on the therapeutic potential of targeting NAPE-PLD in cardiometabolic and inflammatory diseases.

References

- 1. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-acyl phosphatidylethanolamine-specific phospholipase D - Wikipedia [en.wikipedia.org]

- 3. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The NAPE-PLD Activator VU533: A Technical Guide to its Modulation of N-Acylethanolamine Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule VU533 and its significant impact on N-acylethanolamine (NAE) signaling. This compound is a potent activator of N-acyl phosphatidylethanolamine (B1630911) phospholipase D (NAPE-PLD), a pivotal enzyme in the biosynthesis of NAEs. This document consolidates quantitative data on this compound's activity, details key experimental protocols for its study, and visualizes the intricate signaling pathways involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals in drug development investigating the therapeutic potential of modulating NAE signaling.

Introduction to N-Acylethanolamine Signaling

N-acylethanolamines (NAEs) are a class of bioactive lipid mediators that play crucial roles in a wide array of physiological processes, including inflammation, pain perception, appetite regulation, and neuroprotection.[1] This family of molecules includes well-studied members such as anandamide (B1667382) (AEA), an endocannabinoid, palmitoylethanolamide (B50096) (PEA), an anti-inflammatory agent, and oleoylethanolamide (OEA), which is involved in satiety signaling.[2]

The biosynthesis of NAEs primarily occurs through a two-step enzymatic pathway. The initial step involves the N-acylation of phosphatidylethanolamine (PE) to form N-acyl-phosphatidylethanolamine (NAPE). Subsequently, NAPE is hydrolyzed by N-acyl phosphatidylethanolamine phospholipase D (NAPE-PLD) to yield NAEs and phosphatidic acid.[3] The activity of NAPE-PLD is therefore a critical control point in the production of these signaling lipids. While alternative pathways for NAE biosynthesis exist, NAPE-PLD is considered a major contributor, particularly in the brain.[4]

The biological effects of NAEs are mediated through their interaction with various receptors, including cannabinoid receptors (CB1 and CB2), peroxisome proliferator-activated receptors (PPARs), G-protein coupled receptors (e.g., GPR55), and transient receptor potential vanilloid type 1 (TRPV1) channels.[1] The degradation of NAEs is primarily carried out by fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA).[3]

Given the therapeutic potential of modulating NAE signaling in various pathological conditions, there is significant interest in developing pharmacological tools that can precisely control the levels of these lipid mediators. This compound has emerged as a key chemical probe for achieving this by directly activating NAPE-PLD.

This compound: A Potent Activator of NAPE-PLD

This compound is a small molecule that has been identified as a potent activator of NAPE-PLD.[3][5] Its ability to enhance the catalytic activity of this enzyme leads to an increased production of NAEs, thereby amplifying their downstream signaling effects.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the activity of this compound from various studies.

| Parameter | Species | Enzyme/Cell Line | Substrate | Value | Reference |

| EC50 | Mouse | Recombinant NAPE-PLD | PED-A1 | 0.30 µM | [3][5] |

| Emax | Mouse | Recombinant NAPE-PLD | PED-A1 | >2.0-fold increase | [3][5] |

| EC50 | Human | Recombinant NAPE-PLD | PED-A1 | 0.20 µM (95% CI: 0.12 to 0.32 µM) | [5] |

| Emax | Human | Recombinant NAPE-PLD | PED-A1 | 1.9-fold increase (95% CI: 1.8 to 2.0-fold) | [5] |

| EC50 | Human | HepG2 cells | flame-NAPE | 3.0 µM (95% CI: 1.4 to 5.7 µM) | [5] |

| Emax | Human | HepG2 cells | flame-NAPE | 1.6-fold increase (95% CI: 1.5 to 1.8-fold) | [5] |

| EC50 | Mouse | RAW264.7 cells | PED-A1 | 2.5 µM (95% CI: 1.4 to 6.1 µM) | [6] |

| Emax | Mouse | RAW264.7 cells | PED-A1 | 2.2-fold increase (95% CI: 2.0 to 2.7-fold) | [6] |

Table 1: In Vitro and In-Cell Efficacy of this compound on NAPE-PLD Activity. EC50 represents the half-maximal effective concentration, and Emax represents the maximum observed effect.

| Treatment | Enzyme System | Substrate | Measured Ratio | Fold Increase (vs. Vehicle) | Reference |

| 10 µM this compound | Recombinant mouse NAPE-PLD | N-oleoyl-phosphatidylethanolamine (NOPE) | OEA/NOPE | ~2.5 | [5] |

Table 2: Effect of this compound on N-acylethanolamine Production in a Recombinant Enzyme System. This table shows the direct impact of this compound on the production of a specific NAE, oleoylethanolamide (OEA).

NAPE-PLD: The Target of this compound

Structure and Function

NAPE-PLD is a membrane-associated enzyme belonging to the zinc metallo-β-lactamase superfamily.[2][7] It functions as a homodimer, with a hydrophobic cavity that allows the NAPE substrate to access the active site containing a binuclear zinc center, which is crucial for catalysis.[7] The enzyme specifically hydrolyzes the phosphodiester bond of various NAPE species to generate the corresponding NAEs and phosphatidic acid.[2]

Cellular Localization

The cellular localization of NAPE-PLD has been observed in both presynaptic and postsynaptic compartments in neurons, with a notable concentration in dendrites.[8] In the mouse brain, high expression levels are found in the axons of granule cells (mossy fibers) in the dentate gyrus.[9] The Human Protein Atlas reports a primary localization to the cytosol.[10] This distribution suggests that NAEs produced by NAPE-PLD can act as signaling molecules in various cellular contexts.

Alternative Splicing and Isoforms

The NAPEPLD gene in humans has 6 protein-coding transcripts, suggesting the potential for alternative splicing to generate different protein isoforms.[10] While the functional differences between these potential isoforms are not yet fully elucidated, the existence of multiple transcripts could contribute to the tissue-specific regulation of NAE biosynthesis.

Signaling Pathways Modulated by this compound

By activating NAPE-PLD, this compound increases the production of various NAEs, which in turn modulate several downstream signaling pathways.

Figure 1: this compound-Mediated Activation of NAPE-PLD and Downstream NAE Signaling. This diagram illustrates how this compound activates NAPE-PLD, leading to the production of NAEs, which then engage various downstream receptors to elicit cellular responses.

PPARα Signaling

Several NAEs, including PEA and OEA, are endogenous ligands for PPARα, a nuclear receptor that functions as a transcription factor regulating genes involved in lipid metabolism and inflammation.[11] Activation of PPARα by these NAEs can lead to anti-inflammatory and metabolic effects. Although direct studies linking this compound to PPARα activation are still emerging, the increased production of PPARα-activating NAEs by this compound strongly suggests a consequential modulation of this pathway.

Endocannabinoid Signaling

Anandamide (AEA), a key endocannabinoid, is a product of NAPE-PLD. AEA acts as a partial agonist at cannabinoid receptors CB1 and CB2, which are involved in a wide range of physiological processes, including pain, mood, and appetite. By increasing AEA levels, this compound has the potential to modulate endocannabinoid signaling.

Other Receptor Systems

NAEs also interact with other receptors, such as GPR55 and TRPV1, which are implicated in inflammation, pain, and cellular homeostasis. The broad-spectrum elevation of NAEs by this compound suggests that it may influence these signaling pathways as well.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on NAE signaling.

NAPE-PLD Activity Assay (Fluorescence-Based)

This protocol is adapted from fluorescence-based assays used for high-throughput screening.[6][12][13]

Objective: To measure the enzymatic activity of NAPE-PLD in the presence of this compound.

Materials:

-

Recombinant NAPE-PLD or cell lysates containing NAPE-PLD

-

Fluorescent NAPE substrate (e.g., PED-A1 or flame-NAPE)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

This compound stock solution (in DMSO)

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the NAPE-PLD enzyme preparation to each well.

-

Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for this compound to interact with the enzyme.

-

Initiate the reaction by adding the fluorescent NAPE substrate to all wells.

-

Immediately measure the fluorescence intensity over time (kinetic read) or after a fixed incubation period (endpoint read) using a plate reader with appropriate excitation and emission wavelengths for the chosen substrate.

-

Calculate the rate of substrate hydrolysis, which is proportional to NAPE-PLD activity.

-

Plot the NAPE-PLD activity against the concentration of this compound to determine the EC50 and Emax values.

Figure 2: Workflow for the NAPE-PLD Fluorescence-Based Activity Assay. This diagram outlines the key steps involved in measuring NAPE-PLD activity in the presence of this compound using a fluorescent substrate.

Quantification of N-acylethanolamines by LC-MS/MS

This protocol provides a general method for the quantitative analysis of a panel of NAEs in biological samples.[14][15]

Objective: To measure the levels of various NAEs in cells or tissues treated with this compound.

Materials:

-

Cell or tissue samples treated with this compound or vehicle

-

Internal standards (deuterated NAEs)

-

Solvents for extraction (e.g., chloroform, methanol)

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Homogenize the biological sample in the presence of internal standards.

-

Perform a liquid-liquid extraction to isolate the lipid fraction.

-

Further purify the lipid extract using solid-phase extraction (SPE) to enrich for NAEs.

-

Evaporate the solvent and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system.

-

Separate the different NAEs using a C18 reverse-phase column with a gradient elution.

-

Detect and quantify the NAEs using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Calculate the concentration of each NAE by comparing its peak area to that of its corresponding internal standard.

Figure 3: Workflow for the Quantification of N-acylethanolamines by LC-MS/MS. This diagram shows the sequential steps for extracting, purifying, and quantifying NAEs from biological samples.

Macrophage Efferocytosis Assay

This protocol is based on the methods described for assessing the clearance of apoptotic cells by macrophages.[3][8]

Objective: To evaluate the effect of this compound on the ability of macrophages to engulf apoptotic cells (efferocytosis).

Materials:

-

Macrophage cell line (e.g., RAW264.7) or primary macrophages

-

Target cells for apoptosis induction (e.g., Jurkat T cells)

-

Fluorescent dye for labeling target cells (e.g., Calcein AM or a pH-sensitive dye)

-

Apoptosis-inducing agent (e.g., staurosporine (B1682477) or UV irradiation)

-

This compound stock solution (in DMSO)

-

Culture medium

-

Fluorescence microscope or flow cytometer

Procedure:

-

Culture macrophages to an appropriate confluency.

-

Induce apoptosis in the target cells and label them with a fluorescent dye.

-

Treat the macrophages with this compound or vehicle for a specified period.

-

Add the fluorescently labeled apoptotic cells to the macrophage culture.

-

Co-incubate for a set time to allow for efferocytosis to occur.

-

Wash away non-engulfed apoptotic cells.

-

Quantify efferocytosis by either:

-

Fluorescence microscopy: Count the number of macrophages that have engulfed fluorescent apoptotic cells.

-

Flow cytometry: Analyze the percentage of macrophages that are fluorescent due to the engulfment of labeled apoptotic cells.

-

-

Compare the efferocytosis efficiency between this compound-treated and vehicle-treated macrophages.

Figure 4: Workflow for the Macrophage Efferocytosis Assay. This diagram depicts the process of preparing cells, conducting the efferocytosis assay with this compound treatment, and quantifying the results.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for the investigation of NAE signaling. Its potent and specific activation of NAPE-PLD provides a means to elevate endogenous levels of a range of bioactive NAEs. This technical guide has summarized the current knowledge on this compound's mechanism of action, provided quantitative data on its efficacy, and detailed key experimental protocols for its study.

Future research should focus on further elucidating the full spectrum of NAEs modulated by this compound in various cell types and in vivo models. A more detailed understanding of how this compound-mediated NAE production specifically impacts downstream signaling pathways, such as PPARα and endocannabinoid signaling, will be crucial for translating the therapeutic potential of NAPE-PLD activation into clinical applications. The continued use of this compound as a chemical probe will undoubtedly be instrumental in these endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. The anti‐inflammatory compound palmitoylethanolamide inhibits prostaglandin and hydroxyeicosatetraenoic acid production by a macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tabaslab.com [tabaslab.com]

- 4. Discovery of peroxisome proliferator-activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anandamide inhibits macrophage-mediated killing of tumor necrosis factor-sensitive cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. indigobiosciences.com [indigobiosciences.com]

- 7. A Real-Time Image-Based Efferocytosis Assay for the Discovery of Functionally Inhibitory Anti-MerTK Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro Assessment of Efferocytic Capacity of Human Macrophages Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lipidomics profile of a NAPE-PLD KO mouse provides evidence of a broader role of this enzyme in lipid metabolism in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efferocytosis assay to quantify the engulfment and acidification of apoptotic cells by macrophages using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Short-term Treatment of RAW264.7 Macrophages with Adiponectin Increases Tumor Necrosis Factor-α (TNF-α) Expression via ERK1/2 Activation and Egr-1 Expression: ROLE OF TNF-α IN ADIPONECTIN-STIMULATED INTERLEUKIN-10 PRODUCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anandamide modulation of monocyte-derived Langerhans cells: implications for immune homeostasis and skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel Method to Assess Resident Alveolar Macrophage Efferocytosis of Apoptotic Neutrophils by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The endocannabinoid anandamide activates pro-resolving pathways in human primary macrophages by engaging both CB2 and GPR18 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. iris.unicampus.it [iris.unicampus.it]

The Discovery and Characterization of VU533: A Novel Small-Molecule Activator of NAPE-PLD for Enhancing Efferocytosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and characterization of VU533, a potent small-molecule activator of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide (B1667382) and other signaling molecules like palmitoylethanolamide (B50096) (PEA) and oleoylethanolamide (OEA). Reduced NAPE-PLD activity has been implicated in the pathophysiology of various diseases, including cardiometabolic disorders. This compound was identified through a high-throughput screening campaign and subsequent lead optimization efforts. This document provides a comprehensive overview of the discovery, mechanism of action, in vitro and cellular characterization, and the preliminary structure-activity relationship (SAR) of the benzothiazole (B30560) phenylsulfonyl-piperidine carboxamide chemotype to which this compound belongs. The potential of this compound as a chemical probe to investigate the role of NAPE-PLD in cellular processes, particularly efferocytosis, is also discussed.

Introduction

N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) is a zinc metallohydrolase that catalyzes the final step in the biosynthesis of N-acylethanolamines (NAEs)[1]. These lipid signaling molecules are involved in a wide range of physiological processes, and their dysregulation has been linked to several pathological conditions. Notably, decreased expression of NAPE-PLD has been observed in unstable atherosclerotic plaques, and impaired efferocytosis—the clearance of apoptotic cells by phagocytes—is a key contributor to the development of these plaques[1][2]. The products of NAPE-PLD activity, such as PEA and OEA, have been shown to enhance efferocytosis[1]. Therefore, the activation of NAPE-PLD by a small molecule represents a promising therapeutic strategy for diseases characterized by defective efferocytosis, such as atherosclerosis.

Prior to the discovery of the chemical series described herein, no small-molecule activators of NAPE-PLD had been reported[1]. This guide describes the identification and characterization of this compound, a first-in-class NAPE-PLD activator, which serves as a valuable research tool for elucidating the therapeutic potential of targeting this enzyme.

Discovery of this compound

This compound was identified from a high-throughput screening (HTS) campaign of the Vanderbilt Discovery Collection, which comprises 39,328 lead-like compounds[1]. The HTS assay utilized a fluorogenic NAPE analog, PED-A1, and recombinant mouse NAPE-PLD to identify compounds that modulate enzyme activity. This screening effort led to the identification of a series of benzothiazole phenylsulfonyl-piperidine carboxamides as activators of NAPE-PLD[1]. Subsequent hit validation and preliminary lead optimization, involving the purchase of commercially available analogs and chemical synthesis, resulted in the identification of this compound as one of the most potent activators in this series[1][2].

Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide | MedChemExpress |

| Molecular Formula | C₂₁H₂₂FN₃O₃S₂ | [3] |

| Molecular Weight | 447.55 g/mol | [3] |

| CAS Number | 923417-09-8 | [3] |

In Vitro and Cellular Characterization

Potency and Efficacy

This compound is a potent activator of both mouse and human NAPE-PLD. The half-maximal effective concentration (EC₅₀) and maximum efficacy (Eₘₐₓ) of this compound and its analogs were determined using in vitro assays with recombinant enzyme[1][2].

| Compound | EC₅₀ (μM) for mouse NAPE-PLD | Eₘₐₓ for mouse NAPE-PLD (Fold Activation) | EC₅₀ (μM) for human NAPE-PLD | Eₘₐₓ for human NAPE-PLD (Fold Activation) |

| This compound | 0.30 | >2.0 | Less potent than for mouse | Not explicitly quantified |

| VU534 | 0.30 | >2.0 | Less potent than for mouse | Not explicitly quantified |

| VU233 (inactive analog) | Inactive | <1.2 | Inactive | Not explicitly quantified |

Data extracted from Zarrow JE, et al. ACS Chem Biol. 2023.[2]

Cellular Activity and Cytotoxicity

The activity of this compound was confirmed in cellular assays. Treatment of RAW264.7 mouse macrophages and HepG2 human hepatoma cells with this compound resulted in a concentration-dependent increase in NAPE-PLD activity[3]. Importantly, this compound showed no significant cytotoxicity in these cell lines at concentrations up to 30 μM[3].

Enhancement of Efferocytosis

A key functional outcome of NAPE-PLD activation by this compound is the enhancement of efferocytosis. In bone marrow-derived macrophages (BMDMs), treatment with 10 μM this compound for 6 hours significantly increased the uptake of apoptotic cells[3]. This effect was absent in BMDMs from NAPE-PLD knockout mice, confirming that the pro-efferocytic activity of this compound is mediated through its intended target[1].

Selectivity Profile

The benzothiazole phenylsulfonyl-piperidine carboxamide series, to which this compound belongs, was noted to have structural similarities to dual inhibitors of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH). However, preliminary assessment indicated that this series exhibits little inhibition of FAAH and only modest inhibition of sEH[4]. A comprehensive selectivity panel with quantitative IC₅₀ values for this compound against a broad range of enzymes and receptors has not been made publicly available.

Structure-Activity Relationship (SAR)

A preliminary SAR study was conducted on a series of 22 benzothiazole phenylsulfonyl-piperidine carboxamides[1][2].

| Entry | R¹ | R² | R³ | R⁴ | EC₅₀ (μM) | Eₘₐₓ (Fold Activation) |

| This compound | 4-Me | 7-Me | H | 4-F | 0.30 | >2.0 |

| VU534 | 4-F | H | H | 4-F | 0.30 | >2.0 |

| Analog 3 | 4-Cl | H | H | 4-F | 0.40 | >1.7 |

| Analog 5 | 4-OMe | H | H | 4-F | 0.60 | >1.7 |

| Analog 6 | 5-Cl | H | H | 4-F | 0.70 | >1.7 |

| VU233 (inactive) | 4-Me | 7-Me | H | 2-F | Inactive | <1.2 |

This table presents a selection of analogs to highlight key SAR trends. Data extracted from Zarrow JE, et al. ACS Chem Biol. 2023.[2]

Key SAR Observations:

-

Benzothiazole Substitution: Small electron-donating (methyl) and electron-withdrawing (fluoro, chloro) substituents at the 4- and 7-positions of the benzothiazole ring are well-tolerated and can lead to potent activators (e.g., this compound).

-

Phenylsulfonyl Substitution: A fluorine atom at the 4-position of the phenylsulfonyl ring appears to be favorable for activity. Shifting the fluorine to the 2-position, as in the inactive analog VU233, completely abolishes activity, suggesting a strict positional requirement for this substituent.

Mechanism of Action

This compound acts as a positive allosteric modulator of NAPE-PLD. It is believed to bind to the enzyme and induce a conformational change that enhances its catalytic activity, leading to increased production of NAEs from their NAPE precursors.

In Vivo Characterization

As of the latest available public information, detailed in vivo pharmacokinetic and efficacy data for this compound have not been published. The initial discovery report suggests that further optimization of this chemical series is necessary for in vivo studies[1]. Therefore, information regarding the bioavailability, plasma half-life, metabolic stability, and efficacy of this compound in animal models of disease is not currently available.

Experimental Protocols

In Vitro NAPE-PLD Activity Assay (HTS)

-

Principle: This assay measures the hydrolysis of the fluorogenic NAPE analog, PED-A1, by recombinant NAPE-PLD. Cleavage of PED-A1 releases a fluorescent product, and the rate of increase in fluorescence is proportional to enzyme activity.

-

Protocol Outline:

-

Recombinant mouse NAPE-PLD is incubated with test compounds for 1 hour.

-

A mixture of PED-A1 (final concentration 0.4 μM) and N-palmitoyl-dioleoyl-PE (final concentration 3.6 μM) is added to initiate the reaction.

-

The increase in fluorescence is monitored over time using a plate reader.

-

Data are analyzed to determine the EC₅₀ and Eₘₐₓ values for activating compounds.

-

Cellular NAPE-PLD Activity Assay

-

Principle: This assay quantifies NAPE-PLD activity in intact cells.

-

Protocol Outline:

-

RAW264.7 or HepG2 cells are treated with varying concentrations of this compound for 24 hours.

-

Cell lysates are prepared, and NAPE-PLD activity is measured using a suitable assay, such as the one described in 8.1 or an LC-MS/MS-based method to quantify NAE production.

-

Efferocytosis Assay

-

Principle: This assay measures the ability of macrophages to engulf apoptotic cells.

-

Protocol Outline:

-

Bone marrow-derived macrophages (BMDMs) are treated with this compound (10 μM) or vehicle for 6 hours.

-

Apoptotic target cells (e.g., Jurkat T cells) are labeled with a fluorescent dye.

-

The labeled apoptotic cells are co-cultured with the treated BMDMs.

-

The percentage of macrophages that have engulfed apoptotic cells is quantified by flow cytometry.

-

Visualizations

Caption: NAPE-PLD signaling pathway activated by this compound.

Caption: Experimental workflow for the discovery of this compound.

Caption: Logical relationships in the SAR of this compound analogs.

Conclusion and Future Directions

This compound is a pioneering small-molecule activator of NAPE-PLD that has proven to be a valuable tool for studying the biological roles of this enzyme. Its ability to enhance efferocytosis in macrophages highlights the therapeutic potential of NAPE-PLD activation for diseases characterized by impaired clearance of apoptotic cells, such as atherosclerosis. The preliminary SAR data provide a foundation for the design of next-generation NAPE-PLD activators with improved potency, selectivity, and drug-like properties.

Future research should focus on several key areas:

-

Comprehensive Selectivity Profiling: A thorough assessment of the selectivity of this compound against a panel of related and unrelated enzymes and receptors is necessary to fully validate it as a chemical probe.

-

Lead Optimization for In Vivo Studies: The development of analogs with improved pharmacokinetic properties is crucial for evaluating the therapeutic efficacy of NAPE-PLD activation in animal models of disease.

-

Elucidation of the Binding Site and Activation Mechanism: Structural biology studies, such as X-ray co-crystallography of NAPE-PLD in complex with this compound, would provide invaluable insights into the precise mechanism of allosteric activation and guide future drug design efforts.

References

The Modulatory Role of VU533 on Lipid Mediator Pathways: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU533 is a novel small-molecule activator of N-acyl phosphatidylethanolamine (B1630911) phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of N-acylethanolamines (NAEs). This document provides a comprehensive technical guide on the impact of this compound on lipid mediator pathways. It details the quantitative effects of this compound on NAPE-PLD activity and downstream signaling, outlines the experimental protocols for assessing its activity, and provides visual representations of the associated signaling pathways and experimental workflows. The data presented herein is crucial for researchers investigating the therapeutic potential of modulating NAE signaling in various pathological contexts, including inflammation and cardiometabolic diseases.

Introduction

N-acylethanolamines (NAEs) are a class of bioactive lipids that play significant roles in a multitude of physiological processes, including inflammation, pain, and energy metabolism. A primary route for NAE biosynthesis involves the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) by the zinc metallohydrolase NAPE-PLD.[1] Key NAEs include the endocannabinoid anandamide, the anti-inflammatory mediator palmitoylethanolamide (B50096) (PEA), and the satiety-regulating factor oleoylethanolamide (OEA).[1] Given the therapeutic potential of enhancing NAE signaling, the identification of small-molecule activators of NAPE-PLD is of significant interest. This compound has emerged as a potent activator of NAPE-PLD, offering a valuable pharmacological tool to probe the function of this enzyme and its downstream lipid mediator pathways.[1][2][3][4]

Quantitative Impact of this compound on NAPE-PLD Activity

This compound has been demonstrated to enhance the catalytic activity of both murine and human NAPE-PLD in a concentration-dependent manner. The following tables summarize the key quantitative data from in vitro and cell-based assays.

Table 1: In Vitro Activity of this compound against Recombinant NAPE-PLD

| Enzyme Source | Substrate | Parameter | Value | 95% Confidence Interval | Reference |

| Mouse NAPE-PLD | PED-A1 | EC50 | 0.30 µM | - | [1][2][4] |

| Mouse NAPE-PLD | PED-A1 | Emax | >2.0-fold induction | - | [1][2][4] |

| Human NAPE-PLD | PED-A1 | EC50 | 0.20 µM | 0.12 to 0.32 µM | [2][3][4] |

| Human NAPE-PLD | PED-A1 | Emax | 1.9-fold induction | 1.8 to 2.0-fold | [2][3][4] |

| Mouse NAPE-PLD | Flame-NAPE | EC50 | - | - | [3] |

| Mouse NAPE-PLD | Flame-NAPE | Emax | - | - | [3] |

Table 2: Cell-Based Activity of this compound

| Cell Line | Substrate | Parameter | Value | 95% Confidence Interval | Reference |

| RAW264.7 Macrophages | PED-A1 | EC50 | 2.5 µM | 1.4 to 6.1 µM | [5] |

| RAW264.7 Macrophages | PED-A1 | Emax | 2.2-fold induction | 2.0 to 2.7-fold | [5] |

| HepG2 Hepatocytes | Flame-NAPE | EC50 | 3.0 µM | 1.4 to 5.7 µM | [3] |

| HepG2 Hepatocytes | Flame-NAPE | Emax | 1.6-fold induction | 1.5 to 1.8-fold | [3] |

Table 3: Effect of this compound on Endogenous Lipid Mediator Levels

| Assay System | Substrate | Compound | Concentration | Effect | Reference |

| Recombinant mouse NAPE-PLD | N-oleoyl-phosphatidylethanolamine (NOPE) | This compound | 10 µM | Significant increase in OEA production | [1] |

Table 4: Functional Impact of this compound on Macrophage Efferocytosis

| Cell Type | Compound | Concentration | Effect on Efferocytosis | Reference |

| Wild-type mouse bone marrow-derived macrophages (BMDMs) | This compound | 10 µM | Significant increase | [1] |

Signaling Pathways and Experimental Workflows

NAPE-PLD Signaling Pathway

The following diagram illustrates the canonical pathway for NAE biosynthesis, which is positively modulated by this compound.

Experimental Workflow for NAPE-PLD Activity Assay

The following diagram outlines the general workflow for determining the activity of NAPE-PLD in the presence of this compound using a fluorescence-based assay.

Experimental Workflow for Macrophage Efferocytosis Assay

The following diagram illustrates the workflow for assessing the impact of this compound on the ability of macrophages to engulf apoptotic cells.

Experimental Protocols

Recombinant NAPE-PLD Activity Assay

This protocol is adapted from the methods described in Zarrow et al. (2023).[2]

-

Reagents and Materials:

-

Recombinant mouse or human NAPE-PLD

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM CaCl2, 0.005% Triton X-100, pH 7.4

-

This compound stock solution in DMSO

-

Fluorogenic NAPE analog substrate (e.g., PED-A1) stock solution in DMSO

-

Black, flat-bottom 96-well plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

To each well of a 96-well plate, add assay buffer, this compound dilution (or vehicle for control), and recombinant NAPE-PLD.

-

Pre-incubate the plate for 30 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 528 nm emission for a BODIPY-based substrate) in a kinetic or endpoint mode at 37°C.

-

For data analysis, normalize the fluorescence signal to the vehicle control and plot the concentration-response curve to determine EC50 and Emax values.

-

Cell-Based NAPE-PLD Activity Assay

This protocol is based on the methodology used for RAW264.7 and HepG2 cells.[3][5]

-

Cell Culture and Lysate Preparation:

-

Culture RAW264.7 or HepG2 cells under standard conditions.

-

Harvest cells and prepare cell lysates by sonication or detergent lysis in an appropriate buffer.

-

Determine the protein concentration of the lysate.

-

-

Assay Procedure:

-

The assay is performed as described for the recombinant enzyme, with the cell lysate serving as the source of NAPE-PLD.

-

Adjust the amount of cell lysate per well to ensure the reaction is within the linear range.

-

Macrophage Efferocytosis Assay

This protocol is a generalized procedure based on the principles described in the literature.[1]

-

Preparation of Macrophages:

-

Isolate bone marrow from mice and differentiate into bone marrow-derived macrophages (BMDMs) using M-CSF.

-

Plate BMDMs in a suitable culture vessel.

-

-

Preparation of Apoptotic Cells:

-

Culture a suitable cell line (e.g., Jurkat T cells).

-

Label the cells with a fluorescent dye (e.g., Calcein AM or a pH-sensitive dye).

-

Induce apoptosis by a method such as UV irradiation or staurosporine (B1682477) treatment.

-

-

Efferocytosis Assay:

-

Treat the plated BMDMs with various concentrations of this compound or vehicle for a specified period (e.g., 6 hours).

-

Add the fluorescently labeled apoptotic cells to the macrophage culture at a defined ratio (e.g., 5:1 apoptotic cells to macrophages).

-

Co-culture for a period to allow for engulfment (e.g., 1-2 hours).

-

Gently wash the wells to remove non-engulfed apoptotic cells.

-

Analyze the percentage of macrophages that have engulfed apoptotic cells and the extent of engulfment using flow cytometry or fluorescence microscopy.

-

Conclusion

This compound is a potent and valuable pharmacological tool for the activation of NAPE-PLD and the subsequent enhancement of NAE signaling. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to investigate the role of the NAPE-PLD pathway in health and disease. Further studies utilizing this compound will likely provide deeper insights into the therapeutic potential of targeting this lipid mediator pathway for a range of inflammatory and metabolic disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Foundational Research on NAPE-PLD Activators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl phosphatidylethanolamine-hydrolysing phospholipase D (NAPE-PLD) is a pivotal enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide, the anti-inflammatory agent palmitoylethanolamide (B50096) (PEA), and the satiety-promoting factor oleoylethanolamide (OEA).[1][2] As a zinc metallohydrolase, NAPE-PLD catalyzes the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to produce NAEs and phosphatidic acid.[1][3] Given the crucial role of NAEs in a multitude of physiological processes, including inflammation, pain, appetite, and neuroprotection, the modulation of NAPE-PLD activity presents a compelling therapeutic strategy for a range of disorders. This technical guide provides an in-depth overview of the foundational research on NAPE-PLD activators, with a focus on quantitative data, experimental methodologies, and key signaling pathways.

NAPE-PLD: Structure and Function

The crystal structure of human NAPE-PLD reveals a homodimeric enzyme with a metallo-β-lactamase fold.[2][4] Each monomer contains a binuclear zinc center within a hydrophobic cavity that serves as the active site for NAPE hydrolysis.[4] The enzyme is membrane-associated, and its activity is influenced by the lipid environment.[4] The primary function of NAPE-PLD is the final step in the canonical pathway of NAE biosynthesis, converting membrane-bound NAPEs into signaling NAEs.[1]

Classes of NAPE-PLD Activators

Several classes of molecules have been identified as activators of NAPE-PLD, ranging from endogenous lipids to synthetic small molecules.

Small-Molecule Activators

Recent high-throughput screening efforts have led to the discovery of a series of benzothiazole (B30560) phenylsulfonyl-piperidine carboxamides as potent small-molecule activators of NAPE-PLD.[1] Notably, compounds VU534 and VU533 have demonstrated significant activation of both mouse and human NAPE-PLD.[1]

Bile Acids

Bile acids, such as deoxycholic acid (DCA), have been shown to bind to a specific cavity in NAPE-PLD, promoting dimer assembly and enhancing catalytic activity.[4] This interaction suggests a potential crosstalk between bile acid signaling and the endocannabinoid system.

Polyamines

Endogenous polyamines, including spermine, spermidine, and putrescine, have been found to be potent activators of NAPE-PLD. Spermine, in particular, has been shown to increase enzyme activity by up to 27-fold.

Divalent Cations

The activity of NAPE-PLD is markedly enhanced by the presence of divalent cations. Calcium (Ca²⁺) has been reported to increase enzyme activity by as much as 30-fold. Other divalent cations like magnesium (Mg²⁺), manganese (Mn²⁺), and cobalt (Co²⁺) also stimulate NAPE-PLD activity.

Quantitative Data on NAPE-PLD Activators

The following tables summarize the quantitative data for various NAPE-PLD activators, facilitating a comparative analysis of their potency and efficacy.

| Activator Class | Compound | Species | EC₅₀ (μM) | Eₘₐₓ (Fold Activation) | Assay Type | Reference |

| Small Molecules | VU534 | Mouse | 0.30 | > 2.0 | Fluorescence (PED-A1) | [1] |

| This compound | Mouse | 0.30 | > 2.0 | Fluorescence (PED-A1) | [1] | |

| VU534 | Human | 0.93 | 1.8 | Fluorescence (PED-A1) | [1] | |

| This compound | Human | 0.20 | 1.9 | Fluorescence (PED-A1) | [1] | |

| Bile Acids | Deoxycholic Acid (DCA) | Human | 186 | - | LC/MS | [4] |

| Polyamines | Spermine | Rat | ~100 | 27 | Radiometric |

| Activator Class | Compound | Species | K_D (μM) | Assay Type | Reference |

| Bile Acids | Deoxycholic Acid (DCA) | Human | 38 | Surface Plasmon Resonance | [4] |

Note: EC₅₀ represents the half-maximal effective concentration, and Eₘₐₓ represents the maximum fold activation compared to a vehicle control. K_D represents the dissociation constant.

Experimental Protocols

The study of NAPE-PLD activators relies on a variety of robust experimental assays. Below are detailed methodologies for the key experiments cited.

High-Throughput Screening (HTS) for NAPE-PLD Activators

This workflow is designed for the rapid screening of large compound libraries to identify potential NAPE-PLD activators.

Principle: The assay utilizes a fluorogenic NAPE analog, such as PED-A1, which exhibits low fluorescence due to internal quenching. Upon hydrolysis by NAPE-PLD, a highly fluorescent product is released, leading to an increase in fluorescence intensity that is proportional to enzyme activity.[1]

Materials:

-

Recombinant NAPE-PLD (mouse or human)

-

Fluorogenic substrate: N-(2,4-dinitrophenyl)-1-O-(11-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-propionyl)amino)undecyl)-2-decanoyl-sn-glycero-3-phosphoethanolamine (PED-A1)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

384-well microplates

-

Compound library

-

Fluorescence plate reader

Protocol:

-

Compound Plating: Dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of a 384-well plate.

-

Enzyme Addition: Add recombinant NAPE-PLD solution to each well.

-

Incubation: Incubate the plates at room temperature for a defined period (e.g., 15 minutes) to allow for compound-enzyme interaction.

-

Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate PED-A1 to all wells.

-

Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a set time (e.g., 10-20 minutes) at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 520 nm emission).

-

Data Analysis: Calculate the rate of reaction for each well. Identify "hits" as compounds that significantly increase the reaction rate compared to vehicle controls.

Fluorescence-Based NAPE-PLD Activity Assay

This assay is used for the validation and characterization of potential NAPE-PLD activators identified from HTS.

Principle: Similar to the HTS assay, this method measures the increase in fluorescence resulting from the NAPE-PLD-catalyzed hydrolysis of a fluorogenic substrate. More selective substrates like "flame-NAPE" can be used to minimize interference from other lipases.[5]

Materials:

-

Recombinant NAPE-PLD

-

Fluorogenic substrate (PED-A1 or flame-NAPE)

-

Test compounds (potential activators)

-

Assay buffer

-

96-well or 384-well microplates

-

Fluorescence plate reader

Protocol:

-

Reagent Preparation: Prepare serial dilutions of the test compounds.

-

Assay Setup: In a microplate, add the assay buffer, the test compound at various concentrations, and the recombinant NAPE-PLD.

-

Pre-incubation: Incubate the plate for a specific time (e.g., 30 minutes) at 37°C to allow the compound to interact with the enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to start the reaction.

-

Fluorescence Measurement: Measure the fluorescence intensity at regular intervals or at a fixed endpoint using a fluorescence plate reader.

-

Data Analysis: Plot the reaction rate or endpoint fluorescence against the compound concentration to determine the EC₅₀ and Eₘₐₓ values.

Radiometric Assay for NAPE-PLD Activity

This classic and highly sensitive assay directly measures the formation of radiolabeled NAE from a radiolabeled NAPE substrate.

Principle: The assay uses a NAPE substrate radiolabeled in the N-acyl chain (e.g., with ¹⁴C or ³H). After the enzymatic reaction, the radiolabeled NAE product is separated from the unreacted substrate by thin-layer chromatography (TLC), and the radioactivity of the product is quantified.[6][7]

Materials:

-

Cell or tissue homogenates, or purified/recombinant NAPE-PLD

-

Radiolabeled NAPE substrate (e.g., N-[¹⁴C]palmitoyl-phosphatidylethanolamine)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing activators like CaCl₂)

-

TLC plates (e.g., silica (B1680970) gel 60)

-

Developing solvent (e.g., chloroform/methanol/ammonium hydroxide, 80:20:2, v/v/v)

-

Scintillation counter and scintillation fluid

-

Standards for NAPE and NAE

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the enzyme source (e.g., 50-100 µg of protein from a cell homogenate), assay buffer, and the test compound.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period.

-

Reaction Initiation: Add the radiolabeled NAPE substrate to start the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 30-60 minutes).

-

Reaction Termination and Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1, v/v). Vortex and centrifuge to separate the phases.

-

TLC Separation: Spot the lipid-containing lower organic phase onto a TLC plate alongside non-radioactive NAPE and NAE standards. Develop the TLC plate in the appropriate solvent system.

-

Visualization and Quantification: Visualize the standards (e.g., with iodine vapor). Scrape the silica corresponding to the NAE product into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of product formed based on the measured radioactivity and the specific activity of the substrate.

LC-MS Based NAPE-PLD Activity Assay

This method offers high specificity and sensitivity for the quantification of NAEs produced by NAPE-PLD.

Principle: The assay involves incubating the enzyme with a non-radiolabeled NAPE substrate. The reaction is then stopped, and the lipids are extracted. The NAE product is then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the aid of a stable isotope-labeled internal standard.[8]

Materials:

-

Enzyme source (recombinant NAPE-PLD or cell/tissue homogenates)

-

NAPE substrate (e.g., N-palmitoyl-phosphatidylethanolamine)

-

Internal standard (e.g., [²H₄]palmitoylethanolamide)

-

LC-MS/MS system

-

Solvents for lipid extraction and chromatography

Protocol:

-

Enzymatic Reaction: Perform the enzymatic reaction as described for the radiometric assay, but with a non-labeled substrate.

-

Lipid Extraction: Stop the reaction and extract the lipids, adding the internal standard during the extraction process.

-

Sample Preparation: Dry the lipid extract and reconstitute it in a suitable solvent for LC-MS analysis.

-

LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Separate the lipids using a suitable chromatography column and detect the NAE product and the internal standard using multiple reaction monitoring (MRM).

-

Data Analysis: Quantify the amount of NAE produced by comparing the peak area of the analyte to that of the internal standard.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in NAPE-PLD activation and its downstream consequences is crucial for a comprehensive understanding. The following diagrams, rendered in Graphviz DOT language, illustrate key pathways and workflows.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. N-acyl phosphatidylethanolamine-specific phospholipase D - Wikipedia [en.wikipedia.org]

- 3. Small Molecule Activation of NAPE-PLD Enhances Efferocytosis by Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure of human NAPE-PLD: regulation of fatty-acid ethanolamide biosynthesis by bile acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assay of NAPE-PLD Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of a NAPE-PLD inhibitor that modulates emotional behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Pharmacological Profile of VU533: A Novel N-Acyl Phosphatidylethanolamine Phospholipase D (NAPE-PLD) Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU533 is a novel small-molecule activator of N-acyl phosphatidylethanolamine (B1630911) phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), including the endocannabinoid anandamide (B1667382). This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, quantitative in vitro activity, and its effects in cellular models. The experimental protocols for key assays are described, and the relevant signaling pathways are visualized. This document is intended to serve as a core resource for researchers and professionals in drug development interested in the therapeutic potential of activating NAPE-PLD and modulating endocannabinoid and related lipid signaling pathways.

Core Pharmacology of this compound

This compound has been identified as a potent activator of NAPE-PLD. Its primary mechanism of action involves binding to the NAPE-PLD enzyme and inducing a conformational change that enhances its catalytic activity, leading to increased production of NAEs.[1] This modulation of NAPE-PLD activity positions this compound as a valuable chemical probe for investigating the physiological and pathophysiological roles of NAE signaling in various contexts, including inflammation, immune function, and metabolism.[1]

Quantitative In Vitro Data

The following table summarizes the key quantitative data for this compound's activity on NAPE-PLD.

| Parameter | Value | Species/System | Reference |

| EC50 | ~0.30 µM | Recombinant NAPE-PLD | [1][2] |

EC50 (Half maximal effective concentration) represents the concentration of this compound required to elicit 50% of the maximal activation of NAPE-PLD in biochemical assays.

Mechanism of Action and Signaling Pathway

This compound directly enhances the enzymatic activity of NAPE-PLD. NAPE-PLD is a metallo-β-lactamase that catalyzes the hydrolysis of N-acyl-phosphatidylethanolamines (NAPEs) to produce N-acylethanolamines (NAEs) and phosphatidic acid. By activating NAPE-PLD, this compound upregulates the production of various NAEs, including the well-known endocannabinoid anandamide (N-arachidonoylethanolamine).[1] This, in turn, can modulate endocannabinoid signaling and other NAE-mediated pathways, which are implicated in a wide range of physiological processes.[1]

In Vitro and Cellular Studies

The activity of this compound has been characterized in both biochemical and cellular assays.

Biochemical Assays

In biochemical assays utilizing recombinant NAPE-PLD, this compound was shown to directly enhance the catalytic activity of the enzyme, leading to increased hydrolysis of fluorogenic NAPE analogs.[1]

Cellular Assays

In cellular models, this compound has demonstrated the ability to increase NAPE-PLD activity and elevate the levels of NAEs.[1]

-

Cell Lines: Studies have been conducted in RAW264.7 macrophages and HepG2 hepatocytes.[1]

-

Functional Effects: In macrophage efferocytosis assays, treatment with this compound was found to enhance the clearance of apoptotic cells, highlighting its potential functional role in immune cell biology.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Recombinant NAPE-PLD Biochemical Assay

Objective: To determine the direct effect of this compound on the catalytic activity of NAPE-PLD.

Protocol:

-

Enzyme Preparation: Purified, recombinant NAPE-PLD is used.

-

Substrate: A fluorogenic NAPE analog is utilized as the substrate.

-

Assay Conditions: The assay is performed in a suitable buffer system at a controlled temperature.

-

Compound Addition: this compound is added at various concentrations to the reaction mixture.

-

Reaction Initiation and Measurement: The reaction is initiated by the addition of the substrate. The increase in fluorescence, corresponding to the hydrolysis of the NAPE analog, is monitored over time using a plate reader.

-

Data Analysis: The rate of reaction at each concentration of this compound is calculated. The EC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Cellular NAPE-PLD Activity Assay

Objective: To assess the effect of this compound on NAPE-PLD activity within a cellular context.

Protocol:

-

Cell Culture: RAW264.7 or HepG2 cells are cultured to an appropriate confluency.

-

Compound Treatment: Cells are treated with varying concentrations of this compound or a vehicle control for a specified duration.

-

Cell Lysis: Cells are harvested and lysed to release intracellular components.

-

NAE Measurement: The levels of specific NAEs (e.g., anandamide) in the cell lysates are quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The levels of NAEs in this compound-treated cells are compared to those in vehicle-treated cells to determine the fold-increase in NAPE-PLD activity.

Macrophage Efferocytosis Assay

Objective: To evaluate the functional consequence of this compound-mediated NAPE-PLD activation on macrophage function.

Protocol:

-

Macrophage Culture: RAW264.7 macrophages are plated in a suitable culture dish.

-

Apoptotic Cell Generation: Apoptotic cells (e.g., thymocytes) are generated by treatment with a suitable inducing agent (e.g., dexamethasone).

-

Labeling: Apoptotic cells are labeled with a fluorescent dye (e.g., pHrodo) to allow for their visualization and quantification.

-

Co-culture and Treatment: The labeled apoptotic cells are co-cultured with the macrophages in the presence of varying concentrations of this compound or a vehicle control.

-